molecular formula C19H10Cl4N2O4 B7751106 3-(1H-indol-3-yl)-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindolin-2-yl)propanoic acid

3-(1H-indol-3-yl)-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindolin-2-yl)propanoic acid

Cat. No.: B7751106
M. Wt: 472.1 g/mol
InChI Key: MWJOWUYEWYOJSE-UHFFFAOYSA-N
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Description

3-(1H-indol-3-yl)-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindolin-2-yl)propanoic acid is a complex organic compound that features both an indole and a tetrachlorophthalimide moiety. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindolin-2-yl)propanoic acid typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Derivative: Starting from an appropriate indole precursor, various functional groups can be introduced through electrophilic substitution reactions.

    Synthesis of Tetrachlorophthalimide: This can be prepared by chlorination of phthalimide under controlled conditions.

    Coupling Reaction: The final step involves coupling the indole derivative with the tetrachlorophthalimide under suitable conditions, possibly using a coupling reagent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions might target the tetrachlorophthalimide group.

    Substitution: Both the indole and tetrachlorophthalimide groups can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, CrO₃

    Reducing Agents: LiAlH₄, NaBH₄

    Substitution Reagents: Halogens, nucleophiles

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to partially or fully reduced products.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biological Activity: Compounds with indole and phthalimide structures are often investigated for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals, particularly those targeting specific biological pathways.

Industry

    Material Science: Possible applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds like 3-(1H-indol-3-yl)-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindolin-2-yl)propanoic acid might interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like tryptophan, serotonin, and indomethacin.

    Phthalimide Derivatives: Compounds like thalidomide and phthalocyanines.

Uniqueness

The uniqueness of 3-(1H-indol-3-yl)-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindolin-2-yl)propanoic acid lies in its combined structure, which may confer unique properties and activities not seen in simpler indole or phthalimide derivatives.

Properties

IUPAC Name

3-(1H-indol-3-yl)-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10Cl4N2O4/c20-13-11-12(14(21)16(23)15(13)22)18(27)25(17(11)26)10(19(28)29)5-7-6-24-9-4-2-1-3-8(7)9/h1-4,6,10,24H,5H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJOWUYEWYOJSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N3C(=O)C4=C(C3=O)C(=C(C(=C4Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10Cl4N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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